1-Chloro-4-(4-nitrophenoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEZSMXXDMVYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171451 | |
| Record name | Benzene, 1-chloro-4-(4-nitrophenoxy)- (9CI) | |
| Source | EPA DSSTox | |
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Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1836-74-4 | |
| Record name | 1-Chloro-4-(4-nitrophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-74-4 | |
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| Record name | 1-Chloro-4-(4-nitrophenoxy)benzene | |
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| Record name | 1836-74-4 | |
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| Record name | Benzene, 1-chloro-4-(4-nitrophenoxy)- (9CI) | |
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| Record name | 1-chloro-4-(4-nitrophenoxy)benzene | |
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| Record name | 1-Chloro-4-(4-nitrophenoxy)benzene | |
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Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Chloro 4 4 Nitrophenoxy Benzene
Nucleophilic Aromatic Substitution (S_NAr) at the Phenoxy Linkage
The presence of a nitro group, a strong electron-withdrawing group, on one of the phenyl rings significantly activates the molecule towards nucleophilic aromatic substitution (S_NAr). This activation is a cornerstone of its reactivity, making the phenoxy linkage a primary site for nucleophilic attack.
Investigation of Meisenheimer Complex Formation and Stabilization
A key feature of the S_NAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org In the reaction of 1-Chloro-4-(4-nitrophenoxy)benzene with a nucleophile, the nucleophile attacks the carbon atom bearing the phenoxy group. This ipso-attack leads to the formation of a negatively charged intermediate. youtube.com
The stability of this Meisenheimer complex is crucial to the facility of the S_NAr reaction. The electron-withdrawing nitro group plays a pivotal role in stabilizing the negative charge through resonance delocalization. libretexts.org The charge can be delocalized onto the oxygen atoms of the nitro group, effectively dispersing the negative charge and lowering the energy of the intermediate. youtube.comyoutube.com The presence of strong electron-withdrawing groups, such as the nitro group, is a prerequisite for the formation of observable and stable Meisenheimer complexes. nih.gov Studies on related compounds, like 1-chloro-2,6-dinitro-4-X-benzenes, have shown that the initial colored intermediates formed upon addition of a nucleophile like sodium methoxide (B1231860) are indeed Meisenheimer complexes. rsc.org
Kinetic Studies and Rate-Determining Steps in S_NAr Pathways
Kinetic studies of S_NAr reactions provide valuable insights into the reaction mechanism and the rate-determining step. For many S_NAr reactions, the formation of the Meisenheimer complex is the slow, rate-determining step. youtube.com This is because the aromaticity of the ring is temporarily lost during this step, which represents a significant energy barrier. youtube.com The subsequent elimination of the leaving group to restore aromaticity is typically a fast and energetically favorable process. youtube.com
Impact of Substituent Electronic Effects on Reactivity
The electronic effects of substituents on the aromatic ring have a profound impact on the rate of S_NAr reactions. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, dramatically increase the reaction rate. libretexts.orgmasterorganicchemistry.com This is because these groups effectively stabilize the negative charge of the Meisenheimer complex through resonance and/or inductive effects. libretexts.orgchegg.com
In the case of this compound, the nitro group para to the ether linkage strongly activates this position for nucleophilic attack. The more electron-withdrawing groups present on the ring, the faster the reaction proceeds. masterorganicchemistry.com Conversely, electron-donating groups would deactivate the ring towards nucleophilic aromatic substitution by destabilizing the negatively charged intermediate. masterorganicchemistry.com The reactivity order for leaving groups in S_NAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength but reflects the fact that the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS) Potential of the Chlorobenzene (B131634) Moiety
While the nitrophenoxy ring is activated for nucleophilic attack, the chlorobenzene ring of this compound is a potential site for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of EAS reactions on this ring are governed by the directing effects of the substituents.
Directing Group Effects and Regioselectivity in EAS Reactions
In electrophilic aromatic substitution, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. pressbooks.publeah4sci.com These directing effects are a consequence of the substituent's ability to donate or withdraw electron density, thereby stabilizing or destabilizing the carbocation intermediate (the σ-complex or arenium ion). libretexts.orglibretexts.org
The chlorobenzene moiety of this compound has two substituents to consider: the chloro group and the 4-nitrophenoxy group.
Chloro Group: Halogens are unique in that they are deactivating yet ortho-, para-directing. pressbooks.publibretexts.org The inductive effect of the electronegative chlorine atom withdraws electron density from the ring, making it less reactive than benzene (deactivating). pressbooks.pub However, the lone pairs on the chlorine atom can be donated into the ring through resonance, stabilizing the positive charge of the σ-complex when the electrophile attacks at the ortho or para positions. pressbooks.pubyoutube.com
4-Nitrophenoxy Group: The ether oxygen has lone pairs that can be donated into the ring via resonance, which is an activating, ortho-, para-directing effect. libretexts.org However, the attached 4-nitrophenyl group is strongly electron-withdrawing. This will significantly reduce the electron-donating ability of the ether oxygen. The nitro group on the second ring is a strong deactivating group. pressbooks.pub
Reactivity of the Nitro Functional Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. It is also susceptible to a range of reduction and transformation reactions.
Catalytic and Stoichiometric Reduction Pathways to Aromatic Amine Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved through both catalytic hydrogenation and stoichiometric reduction methods.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For compounds structurally similar to this compound, such as 1-chloro-4-nitrobenzene (B41953), catalytic reduction is a common industrial process. Various catalysts, including rhodium, can be used to effect this transformation. For instance, the reduction of metahalonitrobenzenes to metahaloanilines can be achieved using a finely divided rhodium catalyst at temperatures ranging from 25°C to 180°C, with minimal dehalogenation. google.com This suggests that the nitro group of this compound can be selectively reduced to an amine under similar conditions, yielding 4-(4-aminophenoxy)aniline.
Stoichiometric reduction offers an alternative to catalytic methods. Historically, reagents like iron, tin, or zinc in the presence of an acid have been used for the reduction of nitroarenes. While specific examples for this compound are not prevalent in recent literature, the general applicability of these methods is well-established.
The resulting aromatic amine, 4-(4-aminophenoxy)aniline, is a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Other Functional Group Transformations Involving the Nitro Moiety
Beyond reduction to amines, the nitro group can be transformed into a variety of other functional groups. researchgate.net These transformations often proceed through intermediate species generated from the nitro group. For example, the nitro group can be converted into carbonyls, hydroxylamines, and azo compounds. researchgate.net While direct examples involving this compound are not extensively documented, the general reactivity patterns of nitroarenes suggest these transformations are feasible. researchgate.net
The ability of the nitro group to participate in cyclization reactions is particularly noteworthy, especially when another functional group is present in an ortho position. researchgate.net Although this compound does not have ortho substituents that would readily lead to intramolecular cyclization, this reactivity highlights the versatility of the nitro group in synthetic organic chemistry.
Reactions Involving the Chlorine Substituent
The chlorine atom on one of the phenyl rings of this compound is a key site for functionalization, primarily through cross-coupling and nucleophilic substitution reactions.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, like this compound, can participate in these reactions, although they are generally less reactive than the corresponding bromides or iodides.
The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.ca
| Reaction Type | Coupling Partner | General Product |
| Suzuki Coupling | Organoboron Compound | Biaryl or Alkyl-Aryl Compound |
| Heck Coupling | Alkene | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Aryl-substituted Alkyne |
Nucleophilic Displacement Reactions with Diverse Nucleophiles
The chlorine atom of this compound can be displaced by a variety of nucleophiles, a reaction facilitated by the electron-withdrawing nitro group in the para position. This type of reaction is a classic example of nucleophilic aromatic substitution (SNAr).
The synthesis of 1-nitro-4-(4-nitrophenoxy)benzene from 1-chloro-4-nitrobenzene and a phenoxide is a related example of this reactivity. nih.gov Similarly, this compound can react with various nucleophiles. For example, reaction with alkoxides would yield the corresponding alkoxy-substituted diaryl ether. Amines can also act as nucleophiles, leading to the formation of N-substituted diaryl ether amines.
The efficiency of these displacement reactions depends on the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the para-nitro group is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.
| Nucleophile | Product Type |
| Alkoxide (RO⁻) | Alkoxy-substituted diaryl ether |
| Amine (RNH₂) | N-substituted diaryl ether amine |
| Thiolate (RS⁻) | Thioether-substituted diaryl ether |
Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 4 Nitrophenoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for 1-Chloro-4-(4-nitrophenoxy)benzene, are not available in the reviewed sources. A theoretical interpretation would predict two sets of doublets for the four aromatic protons on each of the para-substituted rings, but without experimental data, no definitive assignment can be made.
Published ¹³C NMR data for this compound could not be located. The elucidation of its carbon framework, which would involve assigning the eight unique aromatic carbon signals, is therefore not possible.
There are no available studies on the application of 2D NMR techniques to confirm the structure of this compound. While techniques like COSY, HSQC, and HMBC would be instrumental in confirming the proton-proton and proton-carbon correlations within the molecule, no such experimental results have been documented.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Specific experimental IR and Raman spectra for this compound are not present in the surveyed literature. Therefore, a table of characteristic vibrational frequencies for its key functional groups (the asymmetric and symmetric stretches of the C-O-C ether linkage, the NO₂ group, and the C-Cl bond) cannot be accurately compiled.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound.
High-resolution mass spectrometry (HRMS) provides the exact molecular mass of a compound, allowing for the determination of its elemental composition with a high degree of confidence. For this compound, with a molecular formula of C₁₂H₈ClNO₃, the calculated monoisotopic mass is 249.0193 g/mol . nih.gov Experimental HRMS data would be expected to align closely with this theoretical value, confirming the elemental formula.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₈ClNO₃ |
| Molecular Weight | 249.65 g/mol |
| Monoisotopic Mass | 249.0193 Da |
This table presents the theoretical molecular weight and monoisotopic mass for this compound, calculated from its elemental composition.
Electron ionization mass spectrometry (EI-MS) of this compound would lead to a series of characteristic fragment ions that help to corroborate its structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentations related to the nitro and chloro substituents on the aromatic rings. Common fragmentation patterns for aromatic ethers and nitro compounds can provide a basis for predicting the expected mass spectrum. For instance, cleavage of the ether linkage could result in ions corresponding to the chlorophenoxy and nitrophenyl moieties.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules.
The solid-state conformation of this compound is defined by the torsional angles between the aromatic rings and the ether linkage, as well as the orientation of the nitro group. In related diaryl ethers, the molecule often adopts a twisted conformation. nih.gov For instance, in a polymorph of 1-nitro-4-(4-nitrophenoxy)benzene, the two aromatic rings are inclined to one another by 56.14 (7)°. nih.gov The nitro group itself is typically twisted slightly out of the plane of the benzene (B151609) ring to which it is attached. nih.govmdpi.com The specific torsional angles in this compound would be determined by a balance of steric hindrance and electronic effects, which can be precisely measured through single crystal X-ray diffraction.
Computational Chemistry and Theoretical Studies of 1 Chloro 4 4 Nitrophenoxy Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a common approach for the theoretical study of organic compounds, including those with similar functionalities to 1-Chloro-4-(4-nitrophenoxy)benzene, such as other substituted diphenyl ethers and nitroaromatic compounds.
Geometry Optimization and Conformational Energy Landscapes
A fundamental step in computational chemistry is to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. For a molecule like this compound, which has a flexible ether linkage, multiple conformations (spatial arrangements of atoms) are possible.
Table 1: Illustrative Conformational Energy Data for a Substituted Diphenyl Ether
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Global Minimum | 45 | 0.00 |
| Local Minimum | 135 | 1.50 |
| Transition State | 90 | 3.20 |
| Transition State | 180 | 2.80 |
This table is for illustrative purposes and does not represent actual data for this compound.
Vibrational Frequency Simulations and Correlation with Experimental Data
Once the optimized geometry is obtained, computational methods can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra.
For this compound, a vibrational analysis would predict characteristic frequencies for the C-Cl, C-O-C, and NO2 groups. By comparing the calculated spectrum with an experimental one, a detailed assignment of the spectral bands can be made, providing confidence in both the computational model and the experimental data. Studies on similar nitroaromatic compounds have shown good correlation between DFT-calculated and experimentally observed vibrational frequencies.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Structure and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO would likely be located on the phenoxy ring, which is electron-rich, while the LUMO would be expected to be localized on the nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group. A small HOMO-LUMO gap would suggest higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
This table is for illustrative purposes and does not represent actual data for this compound.
Electron Density and Reactivity Descriptors
The distribution of electrons within a molecule is fundamental to understanding its chemical behavior. Computational methods provide tools to visualize and quantify this distribution.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species.
For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group and the ether linkage, indicating these as sites for electrophilic attack. The regions around the hydrogen atoms would show positive potential (blue), indicating sites for nucleophilic attack. The presence of the chlorine atom would also influence the electrostatic potential distribution.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Molecular Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
In this compound, NBO analysis would be expected to reveal significant intramolecular charge transfer from the electron-donating phenoxy group to the electron-withdrawing nitrophenyl group. The magnitude of these interactions provides insight into the molecule's electronic stability and the nature of its chemical bonds.
Fukui Functions and Average Local Ionization Energy (ALIE) for Nucleophilic/Electrophilic Susceptibility
Computational chemistry provides powerful tools for predicting the reactivity of molecules. For this compound, with its distinct electron-donating and withdrawing groups, understanding the sites susceptible to nucleophilic and electrophilic attack is crucial. Fukui functions and Average Local Ionization Energy (ALIE) are key descriptors in this context.
Fukui Functions are central to Conceptual Density Functional Theory (DFT) and identify the most reactive sites in a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed.
f+(r) : Represents the propensity of a site to undergo a nucleophilic attack (accepting an electron). A high value indicates a good site for nucleophiles to attack.
f-(r) : Represents the propensity of a site to undergo an electrophilic attack (donating an electron). A high value indicates a site that is readily attacked by electrophiles.
f0(r) : Represents the susceptibility to a radical attack .
Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from a specific point on the molecule's electron density surface.
Low ALIE regions (typically colored blue on ALIE maps) indicate areas where electrons are less tightly bound and are therefore more susceptible to electrophilic attack.
High ALIE regions (typically colored red) signify areas where electrons are strongly bound, making them less likely to be involved in electrophilic reactions.
In this compound, the regions around the electron-rich ether oxygen and the π-systems of the benzene (B151609) rings would be of particular interest. The nitro group would be expected to create a region of high ionization energy, indicating its strong electron-withdrawing nature.
Illustrative Data Table for Fukui Functions and ALIE
The following table presents exemplary data to illustrate how the results of a Fukui function and ALIE analysis for this compound would be presented. Note: This data is hypothetical and for illustrative purposes only, as specific published calculations for this molecule were not found.
| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | ALIE (eV) | Predicted Reactivity |
| C (para to -NO₂) | 0.045 | 0.012 | 9.8 | High susceptibility to nucleophilic attack |
| C (ortho to -NO₂) | 0.038 | 0.015 | 9.5 | Moderate susceptibility to nucleophilic attack |
| O (ether linkage) | 0.010 | 0.055 | 8.2 | High susceptibility to electrophilic attack |
| N (nitro group) | 0.025 | 0.005 | 11.5 | Low reactivity, strong electron withdrawal |
| C (para to -Cl) | 0.020 | 0.030 | 8.9 | Moderate electrophilic susceptibility |
| Cl | 0.015 | 0.040 | 8.7 | Moderate electrophilic susceptibility |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights that static quantum chemical calculations cannot.
Investigation of Conformational Dynamics in Solution
A typical study would involve:
Placing a model of this compound in a simulation box filled with a chosen solvent.
Running a simulation for a duration of nanoseconds to microseconds.
Analyzing the trajectory to understand the preferred dihedral angles, the energy barriers between different conformations, and the timescale of conformational changes.
The results would reveal whether the molecule adopts a planar or a more twisted conformation in solution and how interactions with solvent molecules influence its flexibility.
Analysis of Solvent Effects and Solvation Behavior
The way a solvent organizes around a solute molecule is critical for its reactivity and properties. MD simulations can characterize the solvation shell of this compound. By calculating the radial distribution function (RDF) between specific atoms of the solute and the solvent molecules, one can determine the structure and stability of the solvation layers.
For instance, in an aqueous solution, the RDF for the oxygen atoms of the nitro group would likely show a high peak at a short distance, indicating strong hydrogen bonding with water molecules. Conversely, the non-polar regions of the benzene rings would exhibit weaker interactions. This detailed picture of solvation is essential for understanding reaction kinetics and mechanisms in solution.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant charge separation, like this compound, are candidates for non-linear optical materials. The presence of an electron-donating group (the chlorophenoxy moiety) connected to an electron-accepting group (the nitrophenyl moiety) through a π-conjugated system creates a "push-pull" effect. This can lead to a large change in the molecule's dipole moment upon excitation by a strong electric field, such as that from a laser.
Theoretical calculations, typically using Time-Dependent DFT (TD-DFT), are employed to predict NLO properties. The key parameters calculated are:
Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.
First Hyperpolarizability (β): The primary indicator of second-order NLO activity. A large β value is desirable for applications like frequency doubling.
Computational studies would explore how the electronic communication between the donor and acceptor groups contributes to a high hyperpolarizability. The results would be crucial in the rational design of new NLO materials based on this molecular scaffold.
Illustrative Data Table for NLO Properties
The following table shows an example of how calculated NLO properties for this compound might be reported. Note: This data is hypothetical and for illustrative purposes only.
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 4.5 | Debye |
| Mean Polarizability (α) | 25.8 | 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 35.2 | 10⁻³⁰ esu |
Advanced Applications in Materials Science and Specialized Organic Synthesis
Role as a Monomer or Building Block in Polymer Chemistry
The structure of 1-Chloro-4-(4-nitrophenoxy)benzene is well-suited for polymerization reactions, where it can be incorporated into polymer backbones to impart specific characteristics such as thermal stability, solubility, and desirable electronic properties.
The diaryl ether linkage is a hallmark of many high-performance polymers, contributing to their thermal and chemical resistance. The chloro and nitro groups on this compound offer reactive handles for polymerization. For instance, the nitro group can be reduced to an amine, which is a key functional group for the synthesis of polyimides. The resulting diamine can then be reacted with various dianhydrides to form poly(amic acid) precursors, which are subsequently cyclized to the final polyimide. This two-step process is a widely practiced method for producing polyimides. The incorporation of the flexible ether linkage from the original monomer can enhance the processability of the resulting polymer.
Similarly, in the synthesis of polyethers, the chloro group can undergo nucleophilic substitution reactions. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the fundamental reactivity of its functional groups aligns with established polymerization methodologies.
Table 1: Potential Polymerization Reactions Involving Derivatives of this compound
| Polymer Type | Reactive Derivative of this compound | Co-monomer | Polymerization Type |
| Polyimide | 4-Amino-4'-phenoxyaniline (from reduction of nitro group) | Dianhydride (e.g., PMDA, 6FDA) | Two-step polycondensation |
| Polyether | 4-Hydroxy-4'-nitrodiphenyl ether (from hydrolysis of chloro group) | Dihalide (e.g., bisphenol A) | Nucleophilic substitution |
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with specific electronic properties. The synthesis of π-conjugated polymers is central to this field. While direct polymerization of this compound for these applications is not a common approach, its derivatives can be incorporated into such materials.
For example, the triphenylamine (B166846) unit is a well-known hole-transporting moiety used in electrochromic and other optoelectronic materials. It is conceivable that derivatives of this compound could be used to synthesize more complex triphenylamine-based monomers. These monomers can then be polymerized to create materials with desired electronic and optical properties. The synthesis of such functional polymers often involves cross-coupling reactions or direct C-H functionalization to build up the conjugated backbone.
Intermediate in the Synthesis of Complex Organic Architectures
Beyond polymers, this compound serves as a valuable starting material for the construction of a wide array of complex organic molecules.
The reactivity of the chloro and nitro groups allows for a variety of chemical transformations, making this compound a useful scaffold for generating libraries of related compounds. For instance, the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The chloro group can be displaced by a range of nucleophiles, introducing new functional groups and building blocks. This versatility is essential in medicinal chemistry and materials science for structure-activity relationship studies.
Heterocyclic compounds are a cornerstone of organic chemistry and are found in a vast number of pharmaceuticals, agrochemicals, and functional materials. Nitroaromatic compounds are important precursors for the synthesis of various nitrogen-containing heterocycles. The reduction of the nitro group in this compound to an amino group opens up a plethora of synthetic possibilities for constructing heterocyclic rings.
For example, the resulting aniline (B41778) derivative can be used in reactions to form quinolines, indoles, or benzimidazoles, depending on the reaction partner and conditions. While specific examples starting from this compound are not prevalent in the literature, the general reactivity patterns of nitroaromatics in heterocyclic synthesis are well-established.
Azo dyes, which contain the -N=N- functional group, represent a large and important class of colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. By reducing the nitro group of this compound to an amine, a diazonium salt can be prepared. This diazonium salt can then be reacted with various coupling agents, such as phenols or anilines, to produce a wide range of azo dyes. The color of the resulting dye would be influenced by the electronic nature of the substituents on both the diazonium salt component and the coupling partner.
Contribution as a Model System in Methodological Organic Chemistry
The compound this compound serves as an exemplary model system in the field of methodological organic chemistry. Its unique structural features, comprising two aromatic rings linked by an ether bond and substituted with both an electron-withdrawing nitro group and a halogen, make it particularly suitable for in-depth studies of fundamental organic reactions. This section explores its application in the investigation of aromatic substitution reaction mechanisms and the elucidation of structure-reactivity relationships in complex aromatic compounds.
Study of Aromatic Substitution Reaction Mechanisms and Kinetics
The presence of a chloro substituent on one phenyl ring and a nitro group on the other makes this compound an excellent substrate for studying the mechanisms and kinetics of nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group activates the aromatic ring to which it is attached, making the entire molecule susceptible to attack by nucleophiles. wikipedia.org This activation is crucial for facilitating the substitution reaction, which typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
The general mechanism for a nucleophilic aromatic substitution reaction can be outlined as follows:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a negatively charged intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitro group.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion), resulting in the formation of the final substitution product.
Recent research has also provided evidence for concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, particularly with certain nucleophiles and leaving groups. The specific pathway, whether stepwise or concerted, can be influenced by the nature of the solvent, the nucleophile, and the substituents on the aromatic ring.
The kinetics of these reactions can be conveniently followed by monitoring the disappearance of the reactant or the appearance of the product using spectroscopic techniques. The rate of reaction is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, and the electronic effects of the substituents on the aromatic rings. The structure of this compound allows for a systematic investigation of these factors.
Table 1: Factors Influencing the Rate of Nucleophilic Aromatic Substitution
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. | A more potent nucleophile can more readily attack the electron-deficient aromatic ring. |
| Leaving Group Ability | Better leaving groups (more stable anions) increase the reaction rate. | The ease of departure of the leaving group in the second step of the SNAr mechanism affects the overall rate. |
| Electron-Withdrawing Groups | The presence and position of electron-withdrawing groups significantly accelerate the reaction. | These groups stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction. masterorganicchemistry.com |
| Solvent Polarity | Polar aprotic solvents generally favor SNAr reactions. | These solvents can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. |
Elucidation of Structure-Reactivity Relationships in Polyfunctional Aromatic Compounds
This compound is a polyfunctional aromatic compound, meaning it possesses multiple reactive sites and functional groups. This complexity makes it an ideal candidate for studying structure-reactivity relationships, which seek to understand how the arrangement of atoms and functional groups within a molecule influences its chemical reactivity.
The interplay between the chloro, nitro, and phenoxy groups in this molecule provides a rich platform for such investigations. For instance, the electron-withdrawing nitro group on one ring can influence the reactivity of the chloro-substituted ring through the ether linkage. This electronic communication between the two rings can be quantified by comparing the reaction rates of this compound with simpler, related compounds such as 1-chloro-4-nitrobenzene (B41953).
By systematically modifying the structure of this compound, for example, by changing the substituent on the second phenyl ring or altering the position of the nitro group, researchers can gain valuable insights into how these changes affect the rate and outcome of chemical reactions. These studies contribute to the development of predictive models for chemical reactivity, which are essential for the rational design of new molecules with desired properties in fields such as medicinal chemistry and materials science. nih.gov
Table 2: Illustrative Structure-Reactivity Data for Aromatic Substitution
| Compound | Relative Rate of Substitution | Key Structural Feature |
| Chlorobenzene (B131634) | 1 | No activating group |
| 1-Chloro-4-nitrobenzene | ~1 x 107 | Strong electron-withdrawing group (NO2) para to the leaving group. wikipedia.org |
| 1-Chloro-2,4-dinitrobenzene | ~2.4 x 1011 | Two strong electron-withdrawing groups (NO2) ortho and para to the leaving group. |
| This compound | Intermediate | Electron-withdrawing effect of the nitrophenoxy group activates the other ring. |
Note: The relative rates are illustrative and can vary depending on the specific reaction conditions and nucleophile used.
Q & A
Basic Questions
Q. What safety protocols are recommended for handling 1-Chloro-4-(4-nitrophenoxy)benzene in laboratory settings?
- Methodological Answer : Follow guidelines for chlorinated aromatic compounds: use closed systems, local exhaust ventilation, and personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., vapor respirators) is advised if airborne exposure is possible. Safety showers and eye-wash stations must be accessible. Store in a cool, ventilated area away from incompatible materials .
Q. What synthetic routes are employed for preparing this compound?
- Methodological Answer : A common approach is nucleophilic aromatic substitution (SNAr) between 4-nitrophenol and 1-chloro-4-fluorobenzene (or analogous electrophilic substrates). The reaction typically requires a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C). Post-synthesis purification involves column chromatography or recrystallization. Adapt methods from analogous nitrophenoxy compounds, adjusting substituent positions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Identifies aromatic proton environments (e.g., deshielded protons near nitro and chloro groups). For example, nitro-substituted benzene rings show distinct splitting patterns .
- IR Spectroscopy : Confirms nitro group presence (asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 264) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound in SNAr reactions?
- Methodological Answer : Systematically test reaction parameters:
- Bases : Compare K₂CO₃, NaOH, and Et₃N for deprotonation efficiency.
- Solvents : Evaluate DMF, DMSO, and acetonitrile for dielectric effects.
- Temperature : Use microwave-assisted synthesis to reduce reaction time.
Monitor progress via TLC (silica gel, hexane:EtOAc) and HPLC (C18 column, UV detection at 254 nm). Post-reaction, isolate by flash chromatography with gradient elution .
Q. What computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, identifying electron-deficient regions (e.g., para to nitro group) for electrophilic attack.
- Calculate HOMO-LUMO gaps to assess charge-transfer interactions.
- Simulate IR and NMR spectra for comparison with experimental data .
Q. How can environmental persistence and degradation products of this compound be analyzed?
- Methodological Answer :
- Sample Preparation : Extract from water/soil using SPE (C18 cartridges) or liquid-liquid extraction (dichloromethane).
- Detection : Quantify via GC-MS (electron capture detector for chloro/nitro groups) or LC-MS/MS (MRM mode for high sensitivity).
- Degradation Studies : Expose to UV light or hydroxyl radicals (Fenton’s reagent) and identify intermediates (e.g., nitro-reduced amines) using high-resolution MS .
Q. What challenges arise in catalytic reduction of the nitro group, and how are they addressed?
- Methodological Answer : Key issues include over-reduction (to amines) and catalyst poisoning. Strategies:
- Catalyst Selection : Use Pd/C with H₂ at 40 psi for selective reduction to hydroxylamine intermediates.
- Solvent Optimization : Employ ethanol/water mixtures to enhance hydrogen availability.
- Byproduct Analysis : Characterize side products (e.g., dechlorinated species) via ¹H-NMR and LC-MS. Raney Ni may improve selectivity but requires careful moisture control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
